

JNJ-3790339: A Comparative Analysis of its Potent T-Cell Proliferation Effects

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Compound of Interest		
Compound Name:	JNJ-3790339	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JNJ-3790339**'s effect on T-cell proliferation against alternative diacylglycerol kinase alpha (DGKα) inhibitors, with a focus on ritanserin. The experimental data presented herein validates the enhanced potency and selectivity of **JNJ-3790339** in promoting T-cell activation, a critical precursor to proliferation.

Mechanism of Action: DGKα Inhibition and T-Cell Activation

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGK α)[1][2]. DGK α is a critical negative regulator of T-cell receptor (TCR) signaling. It functions by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that are essential for T-cell activation and proliferation[1][3]. By inhibiting DGK α , **JNJ-3790339** sustains elevated levels of intracellular DAG upon TCR stimulation. This enhances downstream signaling cascades, leading to robust T-cell activation and subsequent proliferation[3]. DGK α has been identified as an immune checkpoint, and its inhibition can reverse T-cell anergy, a state of hyporesponsiveness[1][2].

Comparative Efficacy of DGKa Inhibitors



Experimental data demonstrates the superior activity of **JNJ-3790339** in promoting T-cell activation compared to the less selective DGK α inhibitor, ritanserin. This enhanced activation is a strong indicator of increased potential for T-cell proliferation.

Quantitative Data Summary

The following table summarizes the comparative efficacy of **JNJ-3790339** and ritanserin in inhibiting DGK α and activating T-cells.

Compound	Target	IC50 (μM)	T-Cell Activation Marker (mRNA Fold Change vs. Stimulated Control)
CD69			
JNJ-3790339	DGKα	9.6[1]	~2.5[1]
Ritanserin	DGKα	~15-25[4]	~1.7[1]

- IC50: The half maximal inhibitory concentration, indicating the potency of the inhibitor. A lower IC50 denotes a more potent inhibitor.
- CD69 and TNFα: Early markers of T-cell activation. Increased mRNA expression indicates a stronger activation response[1][5][6]. The data for fold change is an approximation based on graphical representation in the source material.

Experimental Protocols In Vitro DGKα Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DGK α .

Methodology:

• Enzyme and Substrate Preparation: Recombinant human DGKα is used. The substrate consists of liposomes containing diacylglycerol (DAG) and radiolabeled ATP ([y-32P]ATP).



- Reaction: The test compound (e.g., JNJ-3790339, ritanserin) at various concentrations is incubated with the DGKα enzyme.
- Initiation: The kinase reaction is initiated by the addition of the DAG-containing liposomes and [y-32P]ATP.
- Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
- Termination and Extraction: The reaction is stopped, and the lipids are extracted.
- Quantification: The amount of radiolabeled phosphatidic acid (PA) produced is quantified using thin-layer chromatography and autoradiography.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

T-Cell Activation Assay

Objective: To assess the effect of DGK α inhibitors on the activation of primary T-cells.

Methodology:

- Cell Isolation: Primary murine T-cells are isolated from spleens.
- Cell Culture: The isolated T-cells are cultured in appropriate media.
- Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
- Treatment: The stimulated T-cells are treated with the test compounds (JNJ-3790339, ritanserin) or a vehicle control (DMSO) at a specified concentration (e.g., 5 μM) for a set duration (e.g., 6 hours)[1].
- RNA Isolation and qPCR: Total RNA is extracted from the T-cells. The expression levels of T-cell activation markers, such as CD69 and TNFα, are quantified using quantitative real-time PCR (qPCR)[1].



 Data Analysis: The fold change in mRNA expression for each marker is calculated relative to the stimulated vehicle control.

T-Cell Proliferation Assay (CFSE Dye Dilution)

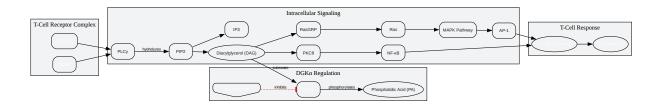
Objective: To measure the proliferation of T-cells in response to stimulation and treatment with DGK α inhibitors.

Methodology:

- Cell Staining: Isolated primary T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.
- Stimulation and Treatment: The CFSE-labeled T-cells are stimulated with anti-CD3/anti-CD28 antibodies and treated with the test compounds (JNJ-3790339, ritanserin) or a vehicle control.
- Cell Culture: The cells are cultured for several days (e.g., 3-5 days) to allow for cell division.
- Flow Cytometry Analysis: The fluorescence intensity of the CFSE dye in the T-cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.
- Data Analysis: The proliferation of T-cells is quantified by analyzing the histogram of CFSE fluorescence. The percentage of divided cells and the proliferation index (the average number of divisions for all cells) are calculated.

Visualizations

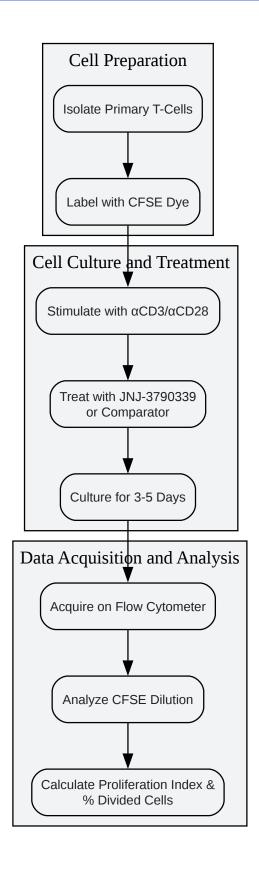




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Caption: DGKα Signaling Pathway in T-Cell Activation.





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Caption: Experimental Workflow for CFSE T-Cell Proliferation Assay.



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